

Synthesis and Characterization of N-Acetyl-4-aminosalicylic Acid-d3: A Technical Guide

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Compound of Interest

Compound Name: *N-Acetyl-4-aminosalicylic Acid-d3*

Cat. No.: *B15556722*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Acetyl-4-aminosalicylic Acid-d3**. This deuterated analog of N-Acetyl-4-aminosalicylic acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays. This document outlines a plausible synthetic route, detailed characterization methodologies, and presents the expected analytical data in a clear and accessible format.

Introduction

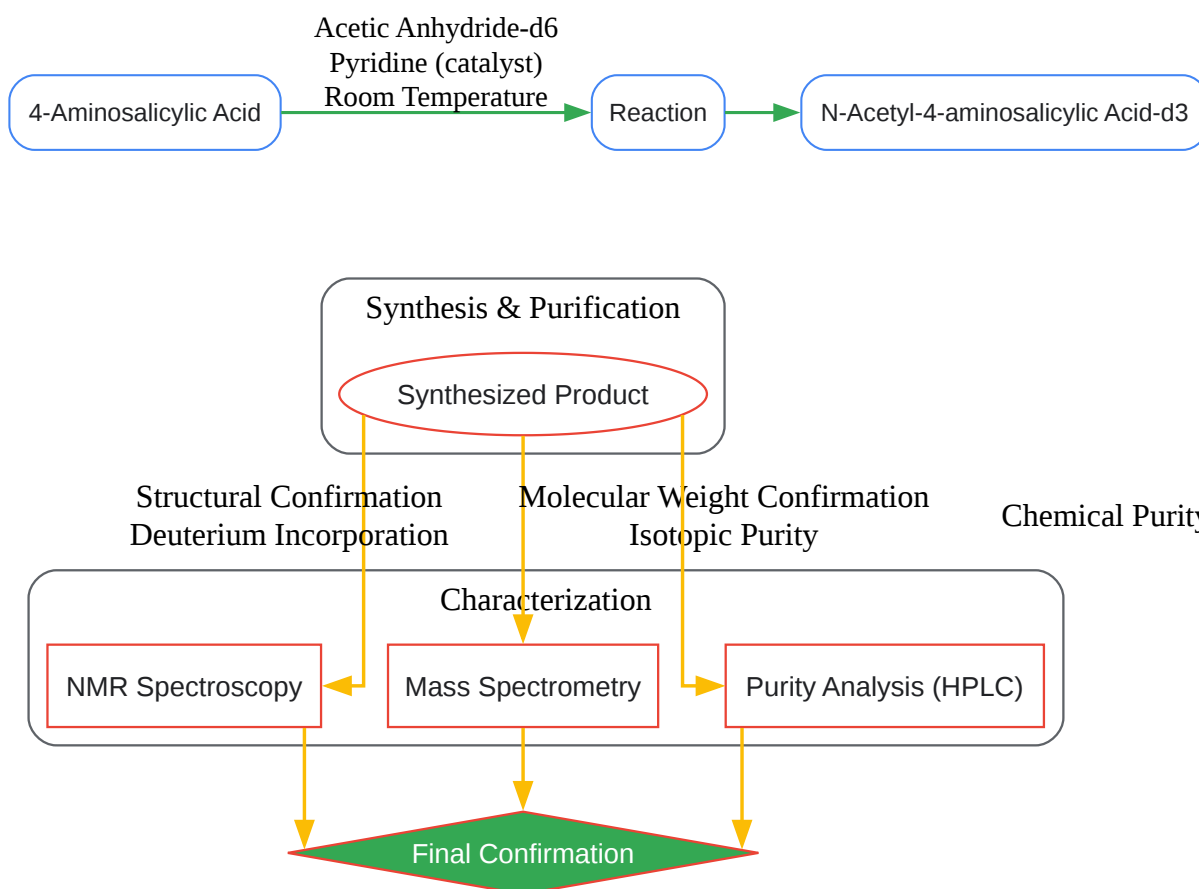
N-Acetyl-4-aminosalicylic acid is the major metabolite of the anti-inflammatory drug 4-aminosalicylic acid. The selective incorporation of deuterium at the acetyl group (d3) provides a stable isotope-labeled version of the molecule with a higher molecular weight, making it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for quantitative bioanalytical assays where the deuterated compound is used as an internal standard to ensure accuracy and precision.

Synthesis

The synthesis of **N-Acetyl-4-aminosalicylic Acid-d3** can be achieved in a two-step process starting from the commercially available 4-aminosalicylic acid. The key steps involve the protection of the amino group via acetylation using a deuterated acetyl source.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis involves the direct N-acetylation of 4-aminosalicylic acid using acetic anhydride-d6.



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- To cite this document: BenchChem. [Synthesis and Characterization of N-Acetyl-4-aminosalicylic Acid-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556722#synthesis-and-characterization-of-n-acetyl-4-aminosalicylic-acid-d3\]](https://www.benchchem.com/product/b15556722#synthesis-and-characterization-of-n-acetyl-4-aminosalicylic-acid-d3)

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